molecular formula C20H17F3N2O4 B2848848 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 953158-82-2

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2848848
CAS RN: 953158-82-2
M. Wt: 406.361
InChI Key: XISGMCXMHIRLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is a specialty product for proteomics research . Its molecular formula is C12H15ClN2O3 . “C-[5-(3,4-Dimethoxy-phenyl)-isoxazol-3-yl]-methylamine” has a molecular formula of C12H14N2O3 .


Molecular Structure Analysis

The molecular weight of “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is 270.71 . The molecular weight of “C-[5-(3,4-Dimethoxy-phenyl)-isoxazol-3-yl]-methylamine” is 234.25 .

Scientific Research Applications

Isoxazole Derivatives as Chemotherapeutic Agents

Isoxazole derivatives have been recognized for their potential in chemotherapy, owing to their antiproliferative properties. A study synthesized several isoxazole derivatives and tested them for antiproliferative effects against cancer cell lines such as MCF7 (breast adenocarcinoma) and HeLa (cervical cancer). The lead compound, notably featuring a 3,4-dimethoxyphenyl and a thiophen-2-yl group on the isoxazole ring, demonstrated significant inhibition of cell proliferation. In MCF7 cells, this compound induced apoptosis and cell cycle arrest, showcasing its therapeutic potential against cancer. Moreover, in an in vivo study involving DMBA-induced mammary tumors in Sprague–Dawley rats, this derivative not only inhibited tumor growth but also downregulated estrogen receptor α (ERα), suggesting its relevance in breast cancer treatment due to its impact on hormone-sensitive pathways (Ananda et al., 2016).

Synthesis and Biological Evaluation of Isoxazole Derivatives

The synthesis and biological evaluation of novel isoxazole compounds, including those with antimicrobial and anti-inflammatory properties, are a significant area of research. One study focused on synthesizing 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives, which displayed potent antibacterial and antifungal activities against various pathogens. This indicates the potential of isoxazole derivatives in developing new antimicrobial agents (Shiv Kumar et al., 2012).

Antiproliferative and COX-2 Inhibitory Activities

Another study synthesized 4,5-diphenyl-4-isoxazolines with various substituents to evaluate their analgesic, anti-inflammatory, and selective cyclooxygenase-2 (COX-2) inhibitory activities. The study found that certain derivatives exhibited excellent analgesic and anti-inflammatory activities and were potent, selective COX-2 inhibitors, highlighting their therapeutic potential in managing pain and inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors (Habeeb et al., 2001).

Safety and Hazards

“{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-27-16-7-6-12(8-18(16)28-2)17-10-15(25-29-17)11-19(26)24-14-5-3-4-13(9-14)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISGMCXMHIRLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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